An In-Depth Technical Guide to 2-(1H-pyrrol-2-yl)ethanamine Hydrochloride: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 2-(1H-pyrrol-2-yl)ethanamine Hydrochloride: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 2-(1H-pyrrol-2-yl)ethanamine hydrochloride (CAS Number: 857418-70-3), a heterocyclic building block with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering insights into its synthesis, characterization, and potential applications, grounded in established chemical principles.
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a cornerstone in a vast array of biologically active molecules, both natural and synthetic.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry.[3] Pyrrole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4] The incorporation of a flexible ethylamine side chain at the 2-position, as seen in the title compound, introduces a basic nitrogen atom, which can be crucial for modulating pharmacokinetic properties and interacting with biological targets.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 857418-70-3 | [5] |
| Molecular Formula | C₆H₁₁ClN₂ | Inferred from structure |
| Molecular Weight | 146.62 g/mol | |
| Appearance | Likely a white to off-white solid | Inferred from hydrochloride salt form |
| Solubility | Expected to be soluble in water and polar protic solvents | Inferred from hydrochloride salt form |
Synthesis and Purification
A definitive, published synthetic route specifically for 2-(1H-pyrrol-2-yl)ethanamine hydrochloride is not prominently documented. However, a plausible and robust synthetic strategy can be devised based on well-established methodologies for the synthesis of 2-substituted pyrroles. The following proposed synthesis is a logical and experimentally sound approach for a skilled chemist.
Proposed Synthetic Pathway: A Multi-Step Approach
The synthesis can be logically approached by first constructing the 2-substituted pyrrole core followed by functional group manipulations to yield the desired ethanamine, and finally, salt formation. A common and effective method involves the reduction of a corresponding nitrile or nitro compound.
Caption: Proposed synthetic pathway for 2-(1H-pyrrol-2-yl)ethanamine hydrochloride.
Step-by-Step Experimental Protocol (Exemplary)
Expert Insight: This protocol is a representative example based on established chemical transformations. Researchers should perform their own optimization and characterization at each step.
Step 1: Vilsmeier-Haack Formylation of Pyrrole This reaction introduces a formyl group at the 2-position of the pyrrole ring, a crucial first step for chain extension.[6]
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Setup: To a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the resulting Vilsmeier reagent for 30 minutes.
-
Reaction: Add a solution of pyrrole in anhydrous DMF dropwise to the Vilsmeier reagent. After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 1-2 hours.
-
Workup: Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is basic. The product, 2-formyl-1H-pyrrole, will precipitate.
-
Purification: Filter the solid, wash with cold water, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.
Step 2: Henry Reaction for Chain Extension The Henry reaction (nitroaldol reaction) extends the carbon chain by reacting the aldehyde with nitromethane.
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Reaction: Dissolve 2-formyl-1H-pyrrole and nitromethane in a suitable solvent like methanol.
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Base Addition: Add a base, such as sodium hydroxide or ammonium acetate, portion-wise while stirring. The reaction is typically exothermic.
-
Workup: After stirring for several hours at room temperature, acidify the mixture with a dilute acid (e.g., HCl). The product, (E)-2-(2-nitrovinyl)-1H-pyrrole, will precipitate.
-
Purification: Filter the solid, wash with water, and dry.
Step 3: Reduction of the Nitrovinyl Group The nitrovinyl group is reduced to the corresponding primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.
-
Setup: In a dry three-necked flask under a nitrogen atmosphere, suspend LiAlH₄ in an anhydrous ether like tetrahydrofuran (THF).
-
Reagent Addition: Add a solution of (E)-2-(2-nitrovinyl)-1H-pyrrole in THF dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition, allow the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Quenching (Fieser workup): Cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Isolation: Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain the crude 2-(1H-pyrrol-2-yl)ethanamine.
Step 4: Hydrochloride Salt Formation Conversion to the hydrochloride salt often improves stability and handling properties.
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Dissolution: Dissolve the crude 2-(1H-pyrrol-2-yl)ethanamine in a suitable anhydrous solvent such as diethyl ether or isopropanol.
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Acidification: Bubble dry HCl gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., HCl in ether) dropwise until precipitation is complete.
-
Isolation: Filter the resulting solid, wash with the anhydrous solvent, and dry under vacuum to yield 2-(1H-pyrrol-2-yl)ethanamine hydrochloride.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are indispensable.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will confirm the presence of the pyrrole ring protons, the ethyl chain protons, and the amine protons. The chemical shifts and coupling patterns will be indicative of the 2-substituted pattern.
-
¹³C NMR: Will show the characteristic signals for the carbon atoms of the pyrrole ring and the ethyl side chain.
-
-
Mass Spectrometry (MS): Will determine the molecular weight of the free base and provide fragmentation patterns that can help confirm the structure.
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Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H stretching (both in the pyrrole ring and the amine), C-H stretching, and C=C stretching of the aromatic ring.
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method should be developed to assess the purity of the final compound.[7] A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[7]
-
Thin-Layer Chromatography (TLC): Useful for monitoring the progress of reactions and for preliminary purity checks.
Caption: Analytical workflow for structure and purity validation.
Applications in Drug Discovery and Development
2-(1H-pyrrol-2-yl)ethanamine hydrochloride is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine provides a versatile handle for further chemical modifications.
-
Scaffold for Library Synthesis: It can be used as a starting material in combinatorial chemistry to generate libraries of novel compounds for high-throughput screening.
-
Synthesis of Bioactive Molecules: The pyrrole-ethylamine moiety is found in various natural products and synthetic compounds with diverse biological activities. This building block can be incorporated into structures targeting:
-
Receptors and Ion Channels: The amine group can interact with acidic residues in protein binding pockets.
-
Enzyme Inhibitors: Can serve as a fragment for designing inhibitors where the pyrrole ring provides key interactions and the amine can be functionalized to target specific active sites.
-
-
Fragment-Based Drug Discovery (FBDD): Its relatively small size and presence of key functional groups make it an attractive fragment for FBDD campaigns.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8][9] Avoid contact with skin and eyes.[9]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8] Keep the container tightly closed.
Conclusion
2-(1H-pyrrol-2-yl)ethanamine hydrochloride represents a versatile and valuable building block for chemical synthesis and drug discovery. While specific literature on this compound is sparse, its synthesis and characterization can be reliably achieved through established chemical principles. Its structural motifs are prevalent in numerous biologically active compounds, underscoring its potential for the development of novel therapeutics. This guide provides a foundational framework for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors.
References
-
An Approach to Pharmacological Targets of Pyrrole Family From Medicinal Chemistry Viewpoint. PubMed. Available at: [Link]
-
Bioactive pyrrole-based compounds with target selectivity. PubMed Central. Available at: [Link]
-
Bioactive pyrrole-based compounds with target selectivity. PubMed. Available at: [Link]
-
Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies. Available at: [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Available at: [Link]
-
Safety Data Sheet - 2-(1H-Pyrrol-2-yl)ethanamine hydrochloride. Angene Chemical. Available at: [Link]
-
SAFETY DATA SHEET - Ethylamine hydrochloride. Fisher Scientific. Available at: [Link]
-
CAS List Page. Howei Pharm. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Available at: [Link]
-
Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Evaluation of Pyrrole Derivatives. ijrpr. Available at: [Link]
-
2-(2-Pyrrolyl)ethylamine Hydrochloride. AccelaChem. Available at: [Link]
-
SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central. Available at: [Link]
-
6-(Trifluoromethyl)pyridine-3-carboxamidine hydrochloride. AccelaChem. Available at: [Link]
-
2-(1H-pyrrol-1-yl)ethan-1-amine. PubChem. Available at: [Link]
-
Synthesis of N-(1H-Pyrrol-1-yl)-7-trifluoromethyl-4-quinolinamine hydrochloride. Molbase. Available at: [Link]
-
2-(1H-pyrrol-2-yl)ethanamine. SpectraBase. Available at: [Link]
-
2-(1H-Pyrrol-1-yl)ethanamine. Pharmaffiliates. Available at: [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Available at: [Link]
Sources
- 1. An Approach to Pharmacological Targets of Pyrrole Family From Medicinal Chemistry Viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. alliedacademies.org [alliedacademies.org]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.fr [fishersci.fr]
- 9. angenechemical.com [angenechemical.com]
